molecular formula C10H12N2O4 B14075034 Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate CAS No. 24260-55-7

Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate

Cat. No.: B14075034
CAS No.: 24260-55-7
M. Wt: 224.21 g/mol
InChI Key: MLHNZPWDMUISKQ-UHFFFAOYSA-N
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Description

Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate (CAS 24260-55-7) is a chemical compound with the molecular formula C 10 H 12 N 2 O 4 and a molecular weight of 224.21 g/mol . It serves as a versatile synthetic intermediate in organic chemistry and materials science research. This diamine derivative is structurally characterized by two amine groups and two ester groups positioned on a benzene ring, making it a valuable precursor for the synthesis of more complex organic structures . Its applications in research settings include use as a building block for the development of specialty chemicals and functional polymers. The compound is related to other dicarboxylate esters, such as dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, which are known to be key intermediates in the production of high-performance pigments like Pigment Red 122 and Pigment Violet 19 . This suggests potential parallel applications in the development of colored materials and dyes. As a research chemical, it must be handled by qualified personnel in accordance with established laboratory safety protocols. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. It should be stored in a cool, dry place, in a tightly closed container at ambient temperatures .

Properties

CAS No.

24260-55-7

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

dimethyl 2,5-diaminobenzene-1,4-dicarboxylate

InChI

InChI=1S/C10H12N2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,11-12H2,1-2H3

InChI Key

MLHNZPWDMUISKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Nitration-Reduction Pathway

Reaction Overview

The nitration-reduction method involves sequential functionalization of a biphenyl dicarboxylate precursor. As detailed in a Royal Society of Chemistry protocol, this two-step process begins with nitration followed by catalytic reduction (Figure 1).

Nitration of Dimethyl 4,4'-Biphenyldicarboxylate

In a typical procedure, dimethyl 4,4'-biphenyldicarboxylate (2 g, 7.40 mmol) is dissolved in concentrated H₂SO₄ (15 mL) and cooled to <5°C. A mixture of HNO₃ (482 μL, 7.40 mmol) and H₂SO₄ (3 mL) is added dropwise under vigorous stirring. The exothermic reaction is maintained below 5°C for 20 minutes to prevent over-nitration. Quenching in ice water (500 mL) yields 4,4′-dimethyl 2-nitro[1,1′-biphenyl]-4,4′-dicarboxylate as a pale-yellow solid (1.80 g, 90% yield).

Key Optimization Parameters:

  • Temperature Control: Nitration at >5°C risks dinitration or ring sulfonation.
  • Acid Strength: Concentrated H₂SO₄ ensures protonation of the aromatic ring, directing nitronium ion (NO₂⁺) attack to the para position relative to the ester groups.
Reduction of Nitro to Amine Groups

The nitro intermediate (1.80 g, 5.70 mmol) is suspended in glacial acetic acid (50 mL) with iron powder (6.40 g, 114 mmol). The mixture is stirred at 40°C for 4 hours, during which Fe⁰ reduces -NO₂ to -NH₂ via electron transfer. Filtration and extraction with ethyl acetate yield 4,4′-dimethyl 2-amino[1,1′-biphenyl]-4,4′-dicarboxylate (1.28 g, 85% yield).

Mechanistic Insights:

  • Reduction Pathway: Fe⁰ + 2CH₃COOH → Fe²⁺ + 2CH₃COO⁻ + H₂↑
    The hydrogen gas generated facilitates nitro group reduction, while acetic acid protonates intermediates to prevent re-oxidation.

Table 1: Comparative Reaction Conditions for Nitration-Reduction

Parameter Nitration Step Reduction Step
Temperature (°C) <5 40
Catalyst/Reagent HNO₃/H₂SO₄ Fe/CH₃COOH
Yield (%) 90 85
Purity (HPLC) >95% >98%

Diazotization-Coupling-Reduction Approach

Industrial-Scale Synthesis

A Chinese patent (CN103508903A) outlines an alternative route using diazotization and coupling. This method is advantageous for scalability but requires meticulous pH control.

Diazotization of 2,5-Dichloroaniline

2,5-Dichloroaniline (5 mmol) is dissolved in HCl (25 mL) at 0–5°C. NaNO₂ (1.1 eq) is added to form the diazonium salt, which is immediately used in the next step to prevent decomposition.

Coupling with Dimethyl 4-Aminobenzoate

The diazonium solution is coupled with dimethyl 4-aminobenzoate in aqueous NaOH at pH 9–10. The azo adduct precipitates as an orange solid, which is filtered and washed.

Catalytic Hydrogenolysis

The azo compound is suspended in ethanol with 5% Pd/C (0.1 eq) under H₂ (50 psi) at 80°C for 12 hours. Hydrogenolysis cleaves the N=N bond, yielding dimethyl 2,5-diaminobenzene-1,4-dicarboxylate (78% yield).

Advantages Over Nitration-Reduction:

  • Selectivity: Avoids nitro group over-reduction.
  • Scalability: Batch sizes >10 kg have been reported.

Comparative Analysis of Methodologies

Efficiency and Yield

  • Nitration-Reduction: Higher overall yield (76.5% combined) but requires cryogenic conditions.
  • Diazotization Route: Moderate yield (78%) but operable at ambient temperatures.

Industrial Feasibility

  • Cost: The iron/acetic acid system in Method 1 is economical but generates metal sludge. Method 2’s Pd/C catalyst is costly but recyclable.
  • Safety: Method 2 avoids concentrated HNO₃, reducing corrosion and explosion risks.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.45 (d, J = 1.7 Hz, 2H, Ar-H), 5.00 (s, 4H, NH₂), 3.83 (s, 6H, OCH₃).
  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester).

Purity Assessment

HPLC analysis (C18 column, 60:40 MeOH/H₂O) shows >98% purity, with trace impurities (<0.5%) identified as mono-aminated byproducts.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Partial reduction of esters to alcohols occurs if Fe exceeds stoichiometric ratios.
  • Solution: Maintain Fe:nitro group molar ratio ≤20:1.

Solvent Selection

  • Nitration: H₂SO₃ enhances solubility but complicates waste treatment.
  • Alternative: Acetic acid/water mixtures reduce corrosion.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between dimethyl 2,5-diaminobenzene-1,4-dicarboxylate and analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Melting Point (°C) Applications/Properties References
This compound -NH₂ (2,5); -COOCH₃ (1,4) C₁₀H₁₂N₂O₄ Amino, ester Not reported MOFs, pharmaceuticals, ligand synthesis
Dimethyl 2,5-dihydroxyterephthalate -OH (2,5); -COOCH₃ (1,4) C₁₀H₁₀O₆ Hydroxyl, ester Not reported Antioxidant intermediates, chelating agents
Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate -OH (2,6); -COOCH₃ (1,4) C₁₀H₁₀O₆ Hydroxyl, ester Not reported Pharmacological intermediates, hydrogen-bonded crystals
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate Cyclohexanedione ring; -COOCH₃ C₁₀H₁₂O₆ Ketone, ester Not reported Organic semiconductors, cyclic ketone chemistry
Dimethyl 2-(phenylsulfonamido)terephthalate -SO₂NHPh (2); -COOCH₃ (1,4) C₁₆H₁₅NO₆S Sulfonamide, ester Not reported Enzyme inhibition studies, drug candidates

Key Observations:

  • Ring Systems: Cyclohexanedione derivatives (e.g., dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate) exhibit non-aromatic, conjugated systems, influencing electronic properties and applications in photovoltaics .
  • Bioactivity : Sulfonamide-containing analogs (e.g., dimethyl 2-(phenylsulfonamido)terephthalate) show promise in antimicrobial studies, though the target compound’s bioactivity remains less explored .

Biological Activity

Dimethyl 2,5-diaminobenzene-1,4-dicarboxylate (DMDA) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its antiproliferative effects, antioxidant capabilities, and overall pharmacological relevance based on diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula C10H12N2O4C_{10}H_{12}N_2O_4 and features two amino groups and two carboxylate groups attached to a benzene ring. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of DMDA against various cancer cell lines. For instance, compounds structurally related to DMDA have shown promising results in inhibiting the growth of Burkitt's lymphoma cell lines. In one study, certain derivatives exhibited IC50 values ranging from 0.17 to 0.78 μM against these cell lines, indicating significant potency compared to standard treatments like Taxol .

Table 1: Antiproliferative Activity of DMDA Derivatives

CompoundCell LineIC50 (μM)
DMDAMUTU-10.45
DMDADG-750.78
TaxolMUTU-19.8

The mechanism behind this activity often involves the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells. The ability of DMDA to modulate pathways such as the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) pathway has also been observed, suggesting its potential as a therapeutic agent in oncology .

Antioxidant Activity

Antioxidant properties are crucial for compounds that can mitigate oxidative stress-related damage in cells. DMDA and its derivatives have been evaluated for their ability to scavenge free radicals. Research indicates that these compounds can significantly reduce DPPH radicals, showcasing their potential as effective antioxidants .

Table 2: Antioxidant Activity of DMDA Derivatives

CompoundDPPH Scavenging (%)
DMDA65
Ascorbic Acid90

The antioxidant activity is attributed to the electron-donating ability of the amino and carboxyl groups present in the structure, which can neutralize free radicals and prevent cellular damage .

Case Studies

Case Study 1: Anticancer Efficacy
In a study focusing on novel compounds related to DMDA, researchers found that specific derivatives not only inhibited cell proliferation but also induced apoptosis through ROS generation in Burkitt's lymphoma cells. This study emphasizes the need for further exploration into the structure-activity relationship (SAR) of DMDA derivatives to optimize their efficacy against various cancers .

Case Study 2: Oxidative Stress Mitigation
Another investigation into the antioxidant properties of DMDA derivatives revealed their effectiveness in reducing oxidative stress markers in vitro. The compounds were tested against oxidative stress induced by hydrogen peroxide in human cell lines, showing a marked decrease in cell death compared to untreated controls .

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